2-S-Glutathionylcaffeic acid is classified as a phenolic compound and is a derivative of caffeic acid, which is a common plant phenol. Its formation involves a biochemical reaction between glutathione, a tripeptide composed of glutamate, cysteine, and glycine, and caffeic acid, which is widely distributed in various plants. The compound's presence is particularly noted in the winemaking process, emphasizing its significance in the food industry .
The synthesis of 2-S-Glutathionylcaffeic acid primarily occurs through an enzymatic reaction involving caffeic acid and glutathione. The key enzyme responsible for this reaction is polyphenol oxidase, which catalyzes the conjugation process under mild conditions. The reaction typically requires the presence of oxygen, which acts as a co-factor for the enzymatic activity.
The molecular structure of 2-S-Glutathionylcaffeic acid can be described as a conjugate formed by the attachment of glutathione to caffeic acid at the sulfur atom. The chemical formula for this compound is , which indicates its complex nature involving carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to elucidate its structure further.
2-S-Glutathionylcaffeic acid participates in various chemical reactions:
These reactions are typically conducted under controlled pH and temperature conditions to optimize yield and minimize side reactions .
The mechanism of action for 2-S-Glutathionylcaffeic acid primarily revolves around its role in detoxification processes:
2-S-Glutathionylcaffeic acid has diverse applications across several fields:
2-S-Glutathionylcaffeic acid (2-glutathionylcaffeic acid) is a specialized metabolite formed through the nucleophilic addition of glutathione (γ-glutamylcysteinylglycine) to the electrophilic ortho-quinone derivative of caffeic acid (3,4-dihydroxycinnamic acid). This compound represents a significant biochemical mechanism for detoxifying reactive quinones in plant systems while simultaneously influencing the antioxidant capacity and sensory properties of plant-derived products, particularly wines [2] [6]. As a conjugate of two critical biochemical entities—caffeic acid (a widespread phenolic antioxidant) and glutathione (the primary cellular thiol redox buffer)—2-glutathionylcaffeic acid occupies a unique niche in secondary metabolism. Its formation mitigates oxidative damage during plant stress responses and industrial processing (e.g., winemaking), while its persistence in food matrices contributes to their complex phytochemical profiles [6] [10].
2-S-Glutathionylcaffeic acid (systematic name: 2-[(carboxymethyl)amino]-3-{2-[(1-{[(4-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino}-4-oxobutanoyl)amino]}-2-oxoethyl}amino)-3-oxopropyl]sulfanyl}-3-(3,4-dihydroxyphenyl)prop-2-enoic acid) is a polar, water-soluble adduct with the molecular formula C₂₃H₂₇N₃O₁₅S and a molecular mass of 617.54 g/mol [1] [6]. Its structure comprises caffeic acid linked via a thioether bond (at the C-2 position of its phenolic ring) to the cysteine sulfhydryl group of glutathione. This covalent attachment fundamentally alters the chemical behavior of both precursors:
Spectral Characterization:Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct shifts attributable to the thioether linkage formation. Key ¹H-NMR (500 MHz, CD₃OD) and ¹³C-NMR (125 MHz, CD₃OD) signatures include:
Table 1: Key NMR Spectral Assignments for 2-S-Glutathionylcaffeic Acid
Atom Position | ¹H-NMR δ (ppm), Multiplicity, J (Hz) | ¹³C-NMR δ (ppm) | Assignment Context |
---|---|---|---|
Caffeic Acid H-β | 7.27 (d, J = 15.9) | 141.5 | Trans-alkene β-carbon |
Caffeic Acid H-α | 6.28 (d, J = 15.9) | 114.6 | Trans-alkene α-carbon |
Caffeic Acid H-2 | - | 134.2 | Thioether-linked carbon |
Caffeic Acid H-5 | 6.73 (d, J = 8.2) | 116.4 | Aromatic proton |
Caffeic Acid H-6 | 6.84 (dd, J = 1.8, 8.2) | 121.7 | Aromatic proton |
Caffeic Acid H-8 | 6.99 (d, J = 1.8) | 123.1 | Aromatic proton |
Glutathione Cys-S | - | 36.8 | Thioether carbon (Cys β-CH₂) |
The downfield shift of the caffeic acid C-2 carbon (δ ~134 ppm vs. ~116 ppm in free caffeic acid) and the characteristic chemical shift of the cysteine β-methylene (δ ~36–37 ppm) provide definitive evidence of thioether bond formation [6] [7]. High-Resolution Mass Spectrometry (HRMS) under negative ionization typically displays the deprotonated molecular ion [M-H]⁻ at m/z 616.1198 (calculated for C₂₃H₂₆N₃O₁₅S), with diagnostic fragment ions corresponding to the glutathione moiety (m/z 306.0765) and caffeic acid-derived quinone (m/z 179.0350) [6].
The biosynthesis of 2-glutathionylcaffeic acid is non-enzymatic but depends critically on enzymatic precursor generation. It proceeds via a two-step pathway involving oxidation followed by nucleophilic addition:
Figure 1: Biosynthetic Pathway of 2-S-Glutathionylcaffeic Acid
Caffeic Acid │ [Polyphenol Oxidase or Chemical Oxidation] ↓ Caffeic Acid *ortho*-Quinone + Glutathione (GSH) │ [Non-enzymatic Michael Addition] ↓ 2-S-Glutathionylcaffeic Acid (Thioether Adduct)
Step 1: Generation of Electrophilic QuinoneCaffeic acid undergoes oxidation, typically catalyzed by polyphenol oxidases (PPOs; EC 1.10.3.1) or metal-catalyzed chemical oxidation, forming the highly electrophilic ortho-quinone intermediate. This quinone possesses a conjugated system making it susceptible to nucleophilic attack at the C-2 position [6] [8].
Step 2: Nucleophilic ConjugationThe nucleophilic thiol group (─SH) of glutathione attacks the electron-deficient C-2 carbon of the caffeic acid ortho-quinone, forming a stable carbon-sulfur (C─S) thioether bond. This irreversible Michael addition occurs spontaneously under physiological pH conditions, competing kinetically with quinone reduction or polymerization pathways [6] [10].
Precursor Relationships:
Table 2: Biosynthetic Routes to 2-S-Glutathionylcaffeic Acid Precursors
Precursor | Primary Biosynthetic Origin | Key Enzymes | Compartment |
---|---|---|---|
Caffeic Acid | Shikimate/Phenylpropanoid Pathway | Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), p-Coumarate 3-hydroxylase (C3H) | Cytosol, Endoplasmic Reticulum |
Glutathione | Glutamate Metabolism | γ-Glutamylcysteine Synthetase (γ-ECS), Glutathione Synthetase (GS) | Cytosol, Chloroplasts |
Microbial biosynthesis via recombinant Escherichia coli expressing tyrosine ammonia lyase (TAL) and 4-hydroxyphenylacetate 3-hydroxylase (4HPA3H) can generate caffeic acid de novo, enabling in vitro 2-glutathionylcaffeic acid formation upon quinone generation and glutathione addition [9].
2-S-Glutathionylcaffeic acid occurs naturally in plants as a transient metabolite in response to oxidative stress (e.g., pathogen attack, mechanical damage) and is particularly prominent in processed plant products where enzymatic oxidation occurs:
Plant Tissues:
Food Matrices (Wine):2-S-Glutathionylcaffeic acid is a persistent constituent in wines, especially whites, where it contributes to oxidative stability and sensory properties. Its concentration varies significantly based on grape variety, vinification techniques, and glutathione availability:
Table 3: Occurrence of 2-S-Glutathionylcaffeic Acid in Commercial Wines
Wine Type | Grape Variety | Typical Concentration Range (mg/L) | Factors Influencing Concentration |
---|---|---|---|
White Wine | Malagousia | 0.5 – 15.2 | Crush intensity, SO₂ addition timing, Must glutathione levels |
White Wine | Sauvignon Blanc | 1.8 – 12.7 | Skin contact duration, Antioxidant additions (e.g., ascorbic acid) |
White Wine | Chardonnay | 0.7 – 9.3 | Yeast strain (glutathione release during fermentation) |
Rosé Wine | Grenache | 0.3 – 4.1 | Pressing regime, Grape anthocyanin content |
Red Wine | Cabernet Sauvignon | Trace – 1.5 | Competition with anthocyanins for quinones, Higher polyphenol oxidase inhibition |
Concentrations peak early in vinification (crushing/pressing stages) but decline during fermentation and aging due to further reactions with yeast metabolites or precipitation [2] [6] [10]. In finished wines, 2-glutathionylcaffeic acid acts as a reservoir of oxidizable phenolics, slowly releasing glutathione during aging and contributing to long-term reduction potential. Its presence correlates inversely with oxidative browning susceptibility [2] [6].
Analytical Detection:Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) is the method of choice for quantification in complex matrices like wine or plant extracts. Solid-phase extraction (SPE) with weak anion-exchange (WAX) cartridges effectively isolates 2-glutathionylcaffeic acid prior to analysis [6] [10].
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